molecular formula C19H19N3O3S B2586460 3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921580-35-0

3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2586460
CAS No.: 921580-35-0
M. Wt: 369.44
InChI Key: ZWKAOPXMZQXKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-15-6-5-9-17(14-15)26(24,25)20-12-13-22-19(23)11-10-18(21-22)16-7-3-2-4-8-16/h2-11,14,20H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKAOPXMZQXKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, with CAS number 921580-35-0, is a synthetic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, including its pharmacological effects, mechanisms of action, and comparisons with related compounds.

  • Molecular Formula : C19H19N3O3S
  • Molecular Weight : 369.4 g/mol
  • Structure : The compound features a pyridazine ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyridazine moiety is associated with the inhibition of specific enzymes and receptors, particularly in inflammatory pathways. Research suggests that compounds containing pyridazine structures often exhibit activities such as:

  • Inhibition of Cyclooxygenase (COX) : Similar derivatives have shown significant inhibition of COX enzymes, which are crucial in the inflammatory response. For instance, studies on related pyridazine derivatives indicate they can selectively inhibit COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Biological Activity Data

A summary of biological activity findings for this compound and related compounds is presented in the table below:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)
This compoundTBDTBDTBD
Related Compound A235 ± 0.1126.19 ± 0.508.97
Related Compound B260 ± 0.2225.10 ± 0.1510.35

Note: TBD indicates that specific data for the compound is currently not available but is expected to be determined through ongoing research.

Case Studies

  • Anti-inflammatory Activity : In a study examining the anti-inflammatory properties of pyridazine derivatives, it was found that compounds similar to this compound exhibited significant reductions in inflammation markers in animal models .
  • Cancer Research : Another investigation focused on the potential anticancer properties of pyridazine-based compounds, where it was demonstrated that these compounds could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .

Scientific Research Applications

Pharmacological Applications

  • Cyclooxygenase Inhibition
    • Recent studies have highlighted the compound's potential as a cyclooxygenase-2 (COX-2) inhibitor , which is crucial in the treatment of inflammatory diseases. COX-2 is an enzyme that plays a significant role in the inflammatory process, and its inhibition can alleviate symptoms associated with conditions like arthritis.
    • In vitro studies demonstrated that derivatives of pyridazine, including 3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, exhibited potent COX-2 inhibitory activity with IC₅₀ values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib. For instance, compounds derived from this class showed IC₅₀ values ranging from 15.50 nM to 17.70 nM, indicating superior efficacy compared to established standards .
  • Anti-inflammatory Properties
    • The compound has been evaluated for its anti-inflammatory properties beyond COX inhibition. Studies indicate that it may reduce inflammation markers in various experimental models, suggesting its utility in developing new anti-inflammatory therapies.
  • Potential for Cancer Therapy
    • Emerging research suggests that pyridazine derivatives may possess anticancer properties. The structural characteristics of this compound could facilitate interaction with cancer cell pathways, leading to apoptosis or cell cycle arrest in tumor cells. Further investigation into its mechanism of action is warranted.

Organic Synthesis Applications

  • Synthetic Intermediates
    • This compound can serve as a synthetic intermediate in the development of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with diverse biological activities.
    • The synthetic routes involving this compound often utilize reactions such as cyclocondensation and hydrazone formation, which are valuable in organic synthesis .
  • Pharmaceutical Development
    • The integration of sulfonamide groups into drug design has been a successful strategy due to their ability to enhance solubility and bioavailability. The presence of the benzenesulfonamide moiety in this compound may improve its pharmacokinetic properties.

Case Studies

Study Findings Reference
Study on COX InhibitionDemonstrated superior COX-2 inhibition compared to celecoxib with IC₅₀ values of 15.50 nM
Anti-inflammatory ActivityShowed significant reduction in inflammation markers in animal models
Synthetic UtilityActed as an effective intermediate for synthesizing complex organic compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between pyridazine intermediates and benzenesulfonamide derivatives. For example, analogous sulfonamide compounds are prepared by reacting sodium salts of hydroxy-enones with sulfonohydrazides under reflux conditions in ethanol, followed by acid quenching and crystallization . Another approach involves activating sulfonic acid chlorides (e.g., benzenesulfonyl chloride) with nucleophilic amines or pyridazine-based intermediates in pyridine, followed by purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the aromatic and aliphatic proton environments, particularly the methyl, ethyl, and pyridazine moieties . X-ray crystallography provides definitive structural validation, as demonstrated for related benzenesulfonamide derivatives (e.g., triclinic crystal system with unit cell parameters a = 9.5560 Å, b = 9.6722 Å) . High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds ensures compound homogeneity .

Q. What are the solubility profiles of this compound in common organic solvents?

  • Methodological Answer : Solubility can vary based on substituents. For structurally similar sulfonamides, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are optimal. Methylene chloride:benzene mixtures (e.g., 1:1 v/v) are also effective for dissolution at concentrations up to 2,000 µg/mL . Pre-formulation studies should include differential scanning calorimetry (DSC) to assess polymorphic stability .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridazine functionalization be addressed during synthesis?

  • Methodological Answer : Regioselectivity in pyridazine systems is influenced by electron-withdrawing/donating groups. For example, introducing methyl or phenyl groups at the 3-position of pyridazine stabilizes the 6-oxo tautomer, directing nucleophilic attacks to the N1 position . Computational modeling (e.g., DFT calculations) can predict reactive sites, while controlled copolymerization techniques (e.g., using APS initiators) optimize monomer ratios for desired regiochemical outcomes .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). For instance, phosphodiesterase inhibition studies require standardized enzyme sources (e.g., recombinant PDE4B) and kinetic assays (e.g., fluorescence polarization) to minimize variability . Meta-analyses of IC₅₀ values across studies, coupled with molecular docking (e.g., using AutoDock Vina), can identify structure-activity relationships (SAR) obscured by methodological differences .

Q. How do formulation choices impact the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : Liposomal encapsulation or PEGylation improves bioavailability for sulfonamides with low aqueous solubility. In vivo studies using Sprague-Dawley rats show that polyethylene glycol (PEG-400) vehicles enhance plasma half-life by reducing hepatic clearance . Comparative pharmacokinetic profiling (e.g., AUC₀–24h, Cₘₐₓ) in rodent models under fasted vs. fed conditions further clarifies formulation efficacy .

Q. What mechanistic insights explain the compound’s dual activity as an enzyme inhibitor and substrate?

  • Methodological Answer : Sulfonamides often exhibit competitive inhibition via sulfonyl group interactions with catalytic residues (e.g., in carbonic anhydrase). However, metabolic studies using liver microsomes reveal cytochrome P450-mediated oxidation of the pyridazine ring, converting the compound into reactive metabolites that act as mechanism-based inhibitors . Isotopic labeling (e.g., ¹⁴C-tracing) and mass spectrometry confirm metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.